m,m'-Sulphonylbisphenol
Overview
Description
m,m’-Sulphonylbisphenol, also known as 4,4’-sulfonylbisphenol, is an organic compound with the formula (HOC6H4)2SO2. It consists of two phenol groups connected by a sulfonyl group. This compound is commonly used in the production of polymers and resins due to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
m,m’-Sulphonylbisphenol can be synthesized through the sulfonation of phenol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, m,m’-Sulphonylbisphenol is produced on a large scale using similar sulfonation techniques. The process involves the continuous addition of sulfur trioxide to a phenol solution, followed by purification steps to isolate the final product. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
m,m’-Sulphonylbisphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Quinones derived from m,m’-Sulphonylbisphenol can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives of m,m’-Sulphonylbisphenol.
Scientific Research Applications
m,m’-Sulphonylbisphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyethersulfone and other high-performance polymers.
Biology: Studied for its potential estrogenic effects, similar to bisphenol A.
Medicine: Investigated for its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of m,m’-Sulphonylbisphenol involves its interaction with various molecular targets. In biological systems, it can mimic the action of estrogen by binding to estrogen receptors, potentially disrupting endocrine functions. In industrial applications, its sulfonyl group provides thermal stability and resistance to oxidation, making it an ideal component in high-performance materials .
Comparison with Similar Compounds
m,m’-Sulphonylbisphenol is often compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds share a similar structure, m,m’-Sulphonylbisphenol is unique due to its sulfonyl group, which imparts greater thermal stability and resistance to chemical degradation. This makes it more suitable for applications requiring high-performance materials .
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
- Bisphenol AP (BPAP)
Properties
IUPAC Name |
3-(3-hydroxyphenyl)sulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYLPLRBBDFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963655 | |
Record name | 3,3'-Sulfonyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46765-03-1 | |
Record name | 3,3′-Sulfonylbis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46765-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m,m'-Sulphonylbisphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046765031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Sulfonyldiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m,m'-sulphonylbisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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